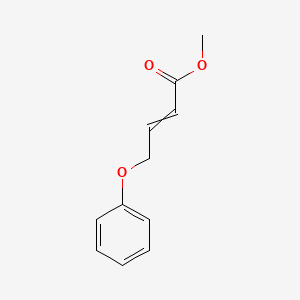
Methyl 4-phenoxybut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-phenoxybut-2-enoate is an organic compound with the molecular formula C11H12O3. It is an ester derivative of 4-phenoxybut-2-enoic acid and is characterized by the presence of a phenoxy group attached to a butenoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4-phenoxybut-2-enoate can be synthesized through several methods. One common approach involves the esterification of 4-phenoxybut-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of a Suzuki–Miyaura coupling reaction, where a phenylboronic acid derivative is coupled with a suitable butenoate precursor in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-phenoxybut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield the corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-phenoxybutanoic acid or 4-phenoxybutanone.
Reduction: 4-phenoxybutanol.
Substitution: Corresponding amine or thiol derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-phenoxybut-2-enoate has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs targeting specific enzymes or pathways.
Industry: It is used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of methyl 4-phenoxybut-2-enoate involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of the enzyme 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB) in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis . The compound forms a CoA adduct that interacts with the enzyme’s active site, inhibiting its activity and thereby affecting the biosynthesis of menaquinone, an essential component for bacterial survival.
Comparación Con Compuestos Similares
Methyl 4-phenoxybut-2-enoate can be compared with other similar compounds such as:
4-phenoxy-2-butenoic acid methyl ester: Similar in structure but with different substituents on the butenoate moiety.
(E)-4-((2-methoxyphenyl)amino)-4-oxobut-2-enoic acid: Contains an amino group instead of a phenoxy group, leading to different reactivity and applications.
Uniqueness
This compound is unique due to its specific phenoxy substitution, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential as an enzyme inhibitor make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
114524-36-6 |
|---|---|
Fórmula molecular |
C11H12O3 |
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
methyl 4-phenoxybut-2-enoate |
InChI |
InChI=1S/C11H12O3/c1-13-11(12)8-5-9-14-10-6-3-2-4-7-10/h2-8H,9H2,1H3 |
Clave InChI |
HHDPWFZWUPQTGD-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C=CCOC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


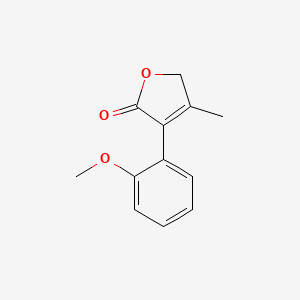
![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;nitric acid](/img/structure/B14310621.png)
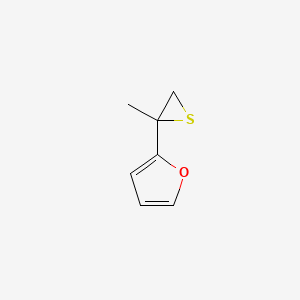
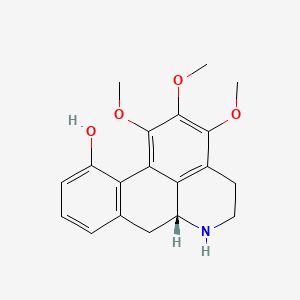
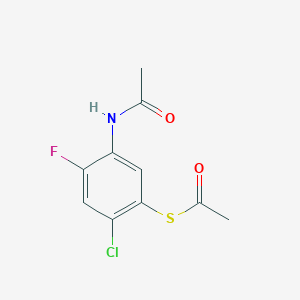
![1,1'-{Sulfonylbis[(2-nitro-4,1-phenylene)oxy]}bis(4-ethylbenzene)](/img/structure/B14310644.png)

![4-Bromo-N-[2-(9H-fluoren-9-YL)-2-methylpropyl]benzamide](/img/structure/B14310656.png)
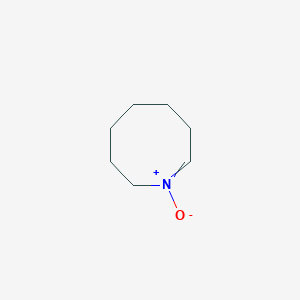
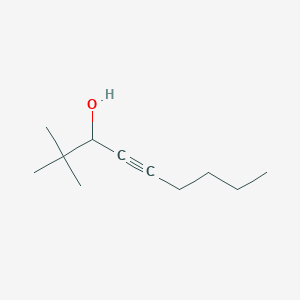
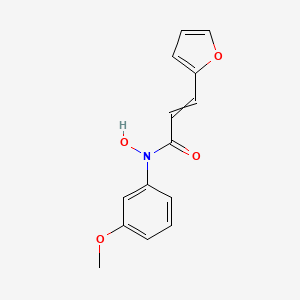
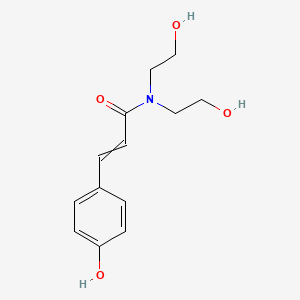
![7-Iodo-7-methylbicyclo[4.2.0]oct-1-ene](/img/structure/B14310687.png)
![6-[(Octadeca-9,12-dienoyl)amino]pyridine-3-carboxamide](/img/structure/B14310701.png)
